Chemical structure and properties of 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine
Chemical structure and properties of 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine
An In-depth Technical Guide to 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine: Structure, Properties, and Synthesis
Introduction: The Prominence of the Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active molecules.[1] This five-membered saturated heterocycle is a key structural motif in numerous natural products, pharmaceuticals, and synthetic compounds.[1][2] Its prevalence in over 20 FDA-approved drugs underscores its significance in the development of novel therapeutics.[3][4] The conformational rigidity of the pyrrolidine core, combined with the potential for diverse substitution patterns, allows for the precise three-dimensional arrangement of functional groups, which is critical for potent and selective interactions with biological targets.[1] The introduction of fluorine-containing substituents, such as a fluoromethyl group, can further enhance the pharmacological profile of these molecules by modulating properties like metabolic stability, lipophilicity, and binding affinity.[5][6] This guide provides a comprehensive technical overview of a specific, novel derivative, 3-(fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine, delving into its structural nuances, predicted physicochemical properties, plausible synthetic strategies, and potential pharmacological relevance.
Section 1: Molecular Structure and Stereochemical Complexity
The chemical structure of 3-(fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine is characterized by a central pyrrolidine ring with a fluoromethyl group at the 3-position and a 4-methoxyphenyl group at the 4-position.
Caption: 2D structure of 3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine.
The presence of two stereocenters at the C3 and C4 positions gives rise to four possible stereoisomers: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). These can be grouped into two pairs of enantiomers (cis and trans diastereomers). The relative orientation of the fluoromethyl and methoxyphenyl groups (either on the same side or opposite sides of the ring) will significantly influence the molecule's overall shape and its ability to interact with biological targets. The stereochemistry of substituted pyrrolidines is known to be a critical determinant of their biological activity.[7]
Section 2: Predicted Physicochemical Properties
While experimental data for this specific molecule is not available, we can predict its key physicochemical properties based on its structural components. These properties are crucial for assessing its drug-like potential, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Predicted Value | Rationale / Source Analogy |
| Molecular Formula | C12H16FNO | Based on atom count. |
| Molecular Weight | 209.26 g/mol | Calculated from the molecular formula.[8] |
| XLogP3-AA | ~1.5 - 2.5 | The methoxyphenyl group increases lipophilicity, while the fluoromethyl group has a moderate impact. Similar fluorinated pyrrolidine derivatives show values in this range.[8][9] |
| Hydrogen Bond Donors | 1 (amine N-H) | The secondary amine in the pyrrolidine ring.[8] |
| Hydrogen Bond Acceptors | 2 (amine N, ether O) | The nitrogen of the pyrrolidine and the oxygen of the methoxy group.[8] |
| Rotatable Bonds | 3 | The C3-CH2F bond, the C4-Aryl bond, and the Aryl-OCH3 bond.[8] |
| Topological Polar Surface Area | ~21.3 Ų | Based on similar structures.[8][9] |
The introduction of a fluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability by blocking potential sites of oxidation.[5] It can also increase binding affinity to target proteins through favorable electrostatic interactions. The 4-methoxyphenyl group is a common feature in many pharmacologically active compounds and can influence properties such as solubility and receptor binding.
Section 3: Plausible Synthetic Strategies
The synthesis of 3-(fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine can be approached through several modern synthetic methodologies. Two plausible strategies are outlined below.
Strategy 1: Diastereoselective [3+2] Cycloaddition
The [3+2] cycloaddition reaction using azomethine ylides is a powerful and versatile method for the stereocontrolled synthesis of polysubstituted pyrrolidines.[1][10] This approach allows for the rapid construction of the five-membered ring with good control over the relative stereochemistry.
Caption: [3+2] Cycloaddition synthetic workflow.
Experimental Protocol (Hypothetical):
-
Preparation of the Alkene: The required (E)-1-(4-methoxyphenyl)-3-fluoroprop-1-ene can be synthesized from 4-methoxybenzaldehyde via a Wittig or Horner-Wadsworth-Emmons reaction with a suitable fluoro-containing phosphonate or phosphonium ylide.
-
Generation of the Azomethine Ylide: An N-metalated azomethine ylide can be generated in situ from an appropriate imine precursor, such as one derived from glycine methyl ester and an aldehyde, in the presence of a Lewis acid and a base.
-
Cycloaddition Reaction: To a solution of the alkene (1.0 eq) and the Lewis acid catalyst (e.g., AgOAc, 5 mol%) in an anhydrous solvent (e.g., toluene) at room temperature, a solution of the imine (1.2 eq) and a base (e.g., DBU, 1.2 eq) is added dropwise over 1 hour.
-
Monitoring and Workup: The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is quenched with saturated aqueous NH4Cl and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 3-(fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine. The diastereoselectivity of the reaction can often be influenced by the choice of catalyst and reaction conditions.
The rationale for this approach is its efficiency in building the core structure with stereochemical control. The choice of a metal catalyst and chiral ligands can potentially lead to an enantioselective synthesis.[10]
Strategy 2: Multi-step Synthesis via Functional Group Interconversion
An alternative approach involves the construction of a pyrrolidine ring with a suitable functional group at the 3-position, which can then be converted to the fluoromethyl group.
Caption: Functional group interconversion synthetic workflow.
Experimental Protocol (Hypothetical):
-
Synthesis of the Precursor: The starting material, 3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine, can be synthesized via a [3+2] cycloaddition using an appropriate acrylate as the dipolarophile, followed by reduction of the resulting ester.
-
Fluorination: To a solution of the N-protected 3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, a solution of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (1.2 eq) in DCM is added dropwise.
-
Reaction Progression and Quenching: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours, with progress monitored by TLC or LC-MS. The reaction is then carefully quenched by the slow addition of saturated aqueous NaHCO3.
-
Workup and Purification: The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Deprotection (if necessary): If an N-protecting group (e.g., Boc) was used, it is removed in a final step (e.g., with trifluoroacetic acid for a Boc group) to yield the target compound.
This method offers a modular approach, where the core pyrrolidine structure is first assembled and then functionalized. The use of modern fluorinating reagents allows for a direct conversion of the hydroxyl group to the fluoromethyl group.[5]
Section 4: Anticipated Spectroscopic Characterization
The successful synthesis of 3-(fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine would be confirmed through a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the aromatic protons of the methoxyphenyl group (with distinct doublets in the aromatic region), the methoxy group singlet (~3.8 ppm), and a doublet of doublets for the fluoromethyl protons due to coupling with both the adjacent proton and the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum would display signals for all 12 carbon atoms. The carbon of the fluoromethyl group would appear as a doublet due to one-bond coupling with the fluorine atom.
-
¹⁹F NMR: The fluorine NMR spectrum would show a triplet signal for the single fluorine atom, resulting from coupling with the two adjacent protons of the fluoromethyl group. This is a key diagnostic signal for confirming the presence and environment of the fluorine atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule (C12H16FNO).
Section 5: Potential Biological and Pharmacological Relevance
While the specific biological activity of 3-(fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine has not been documented, its structural features suggest potential for pharmacological effects.[11] The 4-aryl-pyrrolidine motif is present in compounds with a range of biological activities, including antimalarial and anticancer properties.[11][12]
The incorporation of the fluoromethyl and 4-methoxyphenyl groups could modulate the activity of this scaffold in several ways:
-
Neurological Effects: The pyrrolidine ring is a common feature in compounds that target the central nervous system.[11] The substituents on this scaffold could direct its activity towards specific neurotransmitter systems.
-
Anticancer Activity: Many pyrrolidine derivatives have shown potential in inhibiting cancer cell proliferation.[11][13] The specific substitution pattern of this molecule could lead to interactions with targets such as MDM2 or other proteins involved in cancer pathways.[13]
-
Enzyme Inhibition: The structure is reminiscent of inhibitors of various enzymes, such as proteases or kinases, where the pyrrolidine acts as a rigid scaffold to position the functional groups for optimal binding.[12]
Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological activities and therapeutic potential of this compound.
Conclusion and Future Directions
3-(Fluoromethyl)-4-(4-methoxyphenyl)pyrrolidine represents a novel, synthetically accessible molecule with potential for applications in drug discovery and development. This guide has provided a comprehensive overview of its structure, predicted properties, and plausible synthetic routes based on established chemical principles and data from analogous compounds. The strategic incorporation of a fluoromethyl group and a 4-methoxyphenyl group onto the privileged pyrrolidine scaffold makes it an interesting candidate for biological screening.
Future research should focus on the stereoselective synthesis of the individual isomers of this compound to enable a thorough investigation of their structure-activity relationships. Elucidating the specific biological targets and mechanisms of action will be crucial in determining the therapeutic potential of this promising chemical entity.
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